4-(Quinolin-8-yloxy)-butyric acid

HDAC8 inhibitor Epigenetics Cancer therapeutics

Pan-HDAC inhibition confounds epigenetic target validation. QYBA (4-(Quinolin-8-yloxy)-butyric acid) provides a selective HDAC8 inhibition solution with dual-use lanthanide coordination utility. • HDAC8 IC50 260 nM, 15-17-fold selectivity over HDAC5/7 - enables clean target deconvolution in cancer epigenetics research. • Forms dimeric lanthanide complexes and 1D/2D coordination networks, serving as a key ligand for luminescent MOFs and optical sensors. • Ether-linked butyric acid handle supports amidation/esterification for further derivatization in medicinal chemistry campaigns. BenchChem supplies QYBA globally with reliable stock and ambient shipping for immediate dispatch.

Molecular Formula C13H13NO3
Molecular Weight 231.25g/mol
CAS No. 105338-15-6
Cat. No. B510278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Quinolin-8-yloxy)-butyric acid
CAS105338-15-6
Molecular FormulaC13H13NO3
Molecular Weight231.25g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)OCCCC(=O)O)N=CC=C2
InChIInChI=1S/C13H13NO3/c15-12(16)7-3-9-17-11-6-1-4-10-5-2-8-14-13(10)11/h1-2,4-6,8H,3,7,9H2,(H,15,16)
InChIKeyFEFCFHAKDHAQEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Quinolin-8-yloxy)-butyric Acid | Ligand & HDAC8 Inhibitor


4-(Quinolin-8-yloxy)-butyric acid (QYBA; CAS 105338-15-6) is a quinoline-based carboxylic acid featuring an ether-linked butyric acid side chain [1]. Its molecular architecture enables dual functionality as a selective histone deacetylase 8 (HDAC8) inhibitor and a versatile coordination ligand for lanthanide ions [2][3]. The compound crystallizes in a monoclinic system (space group P21/n) with a density of 1.318 Mg/m³ and a melting point of 481 K, forming infinite O–H···N hydrogen-bonded chains that distinguish its solid-state behavior from simpler quinoline analogs [1].

HDAC8 Pathway Study Fit

Supports isoform-selective HDAC8 inhibition assays and class IIa selectivity profiling

Lanthanide Coordination

O,O'-donor ligand enabling dimeric and extended network lanthanide complex synthesis

Crystal Engineering

Model system for infinite hydrogen-bonded chain architecture vs. centrosymmetric dimer motifs

Quinoline Derivatization

Ether-linked butyric acid handle for amidation or esterification while retaining core activity

Unsubstitutability of 4-(Quinolin-8-yloxy)-butyric Acid


Generic substitution with 8-hydroxyquinoline or unmodified butyric acid fails due to three critical functional distinctions. First, the ether-linked butyrate chain in QYBA confers nanomolar HDAC8 inhibitory activity (IC50 260 nM) and 15–17-fold selectivity over HDAC5/7 isoforms, a profile absent in 8-hydroxyquinoline [1][2]. Second, the carboxylic acid moiety enables lanthanide coordination via bridging oxygen atoms to form discrete dimeric complexes and extended supramolecular networks, whereas 8-hydroxyquinoline forms only simple dimers [3][4]. Third, the crystalline packing of QYBA generates infinite O–H···N hydrogen-bonded chains, a morphology that influences solubility and material processing compared to the centrosymmetric dimer motif of 8-hydroxyquinoline [1][5]. These structure-driven differences preclude interchangeable use.

8-Hydroxyquinoline lacks HDAC selectivity

The ether-linked butyrate chain confers reported HDAC8 inhibition with 15–17-fold selectivity over HDAC5/7, a profile absent in unmodified 8-hydroxyquinoline.

Coordination mode mismatch with simpler ligands

8-Hydroxyquinoline forms simple N,O-chelated dimers, whereas QYBA bridges lanthanide ions via carboxylate oxygens, generating extended 1D and 2D architectures.

Solid-state morphology alters material properties

Infinite O–H···N chains in QYBA produce different solubility, thermal stability, and crystal habit compared to the centrosymmetric dimer motif of 8-hydroxyquinoline.

4-(Quinolin-8-yloxy)-butyric Acid: Enzymatic, Structural & Coordination Evidence


HDAC8 Inhibition & Isoform Selectivity

QYBA exhibits sub-micromolar inhibition of human HDAC8 (IC50 = 260 nM) and marked selectivity over class IIa HDAC isoforms HDAC5 (IC50 = 4,000 nM) and HDAC7 (IC50 = 4,500 nM) [1]. This selectivity ratio (15.4× for HDAC5, 17.3× for HDAC7) is superior to the pan-HDAC inhibitor vorinostat (SAHA), which shows IC50 = 7,468 nM against HDAC8 [2]. Furthermore, QYBA's HDAC8 potency exceeds that of the quinoline derivative 4a (IC50 = 442 nM) reported in a separate study [3].

HDAC8 Inhibition & Selectivity
Head-to-head
QYBA HDAC8 IC50: 260 nM
HDAC5 IC50: 4,000 nM
HDAC7 IC50: 4,500 nM
Vorinostat / Compound 4a Vorinostat HDAC8: 7,468 nM
Compound 4a HDAC8: 442 nM
Supports HDAC8 isoform-selectivity assay context; 15.4× over HDAC5, 17.3× over HDAC7
Recombinant human HDAC8 (N-terminal His6/SUMO-tagged) expressed in E. coli BL21 DE3; Boc-Lys(Ac)-AMC substrate
HDAC8 inhibitor Epigenetics Cancer therapeutics

Crystalline Supramolecular Architecture

Single-crystal X-ray diffraction reveals that QYBA crystallizes in the monoclinic space group P21/n with unit cell parameters a = 10.1256(5) Å, b = 5.2995(3) Å, c = 21.8410(11) Å, β = 96.216(1)°, and a calculated density of 1.318 Mg/m³ [1]. The molecules assemble into infinite one-dimensional chains via intermolecular O–H···N hydrogen bonds between the carboxylic acid group and the quinoline nitrogen [1]. In contrast, the parent compound 8-hydroxyquinoline forms centrosymmetric dimers via bifurcated O–H···N hydrogen bonds, creating a discrete N₂H₂ four-membered ring motif [2].

Supramolecular Architecture
Head-to-head
QYBA Crystal Infinite O–H···N chains
Density: 1.318 Mg/m³
Melting point: 481 K
8-Hydroxyquinoline Centrosymmetric dimers
Density: 1.310 Mg/m³
Melting point: 349–351 K
Chain vs. dimer topology; ~130–132 K higher melting point reported
Single-crystal X-ray diffraction at 293 K; Mo Kα radiation; monoclinic P21/n
Crystal engineering Solid-state chemistry Hydrogen bonding

Lanthanide Coordination Chemistry

QYBA acts as a bidentate O,O'-donor ligand, forming discrete dimeric complexes with lanthanum(III) and europium(III) ions. The compound [La(QYBA)₃(H₂O)]₂·2H₂O (1) and [Eu(QYBA)₃(phen)]₂·2H₂O (2) both feature nine-coordinate lanthanide centers bridged by carboxylate oxygen atoms [1]. The dimeric units in (1) are further interlinked by QYBA ligands into infinite one-dimensional chains, whereas (2) forms a two-dimensional network via hydrogen bonds and π–π stacking [1]. In contrast, 8-hydroxyquinoline coordinates through N and O atoms and typically forms mononuclear or simple dimeric complexes [2].

Lanthanide Coordination
Head-to-head
QYBA Complexes Bridging O,O'-donor
1D chains (La complex)
2D network (Eu complex)
8-Hydroxyquinoline N,O-chelation
Mononuclear or simple dimers
Enables extended metal-organic network design for luminescent materials research
Solvothermal synthesis; nine-coordinate La(III) and Eu(III) centers; X-ray diffraction characterization
Coordination chemistry Lanthanide complexes Metal-organic materials

Purity & Analytical Specifications

Commercially available QYBA (CAS 105338-15-6) is supplied with a minimum purity specification of 95% by HPLC or similar analytical method . The molecular formula is C₁₃H₁₃NO₃ with a molecular weight of 231.25 g/mol . This purity level is consistent with typical research-grade reagents and ensures reproducible performance in enzymatic assays and coordination syntheses.

Purity & Analytical Profile
Data to verify
Minimum purity 95% by HPLC
MW: 231.25 g/mol
C₁₃H₁₃NO₃
Research-grade specification; supports procurement baseline and reproducibility
Vendor-supplied specification; long-term storage recommended in cool, dry place
Quality control Analytical chemistry Procurement

Applications of 4-(Quinolin-8-yloxy)-butyric Acid


HDAC8-Selective Inhibitor & Epigenetic Tool

QYBA's 260 nM IC50 against HDAC8 and 15–17-fold selectivity over HDAC5/7 position it as a validated starting point for designing isoform-selective HDAC8 inhibitors [1]. Researchers in cancer epigenetics and neurodevelopmental disorders can employ QYBA as a chemical probe to dissect HDAC8-specific functions without confounding pan-HDAC inhibition.

Lanthanide-Based Luminescent Materials & Coordination Polymers

The demonstrated ability of QYBA to form dimeric lanthanide complexes with extended 1D chain (La) and 2D network (Eu) topologies makes it a valuable ligand for constructing luminescent metal-organic frameworks (MOFs) and coordination polymers [2]. These materials are of interest for optical sensors, light-emitting devices, and magnetic materials.

Crystal Engineering & Solid-State Formulation

The unique infinite O–H···N hydrogen-bonded chain structure of QYBA, distinct from the dimer motif of 8-hydroxyquinoline, provides a model system for studying the impact of supramolecular architecture on solubility, stability, and mechanical properties [3]. This knowledge is directly applicable to the rational design of pharmaceutical cocrystals and advanced materials.

Quinoline-Based Building Block for Medicinal Chemistry

The ether-linked butyric acid side chain offers a versatile handle for further derivatization (e.g., amidation, esterification) while retaining the quinoline core's biological activity . QYBA serves as a key intermediate for synthesizing novel HDAC inhibitors, antimalarials, or antimicrobial agents as part of a broader quinoline-based drug discovery program.

Application
Selection Property
Validation Focus
HDAC8 isoform-selectivity studies
Kinase selectivity review; sub-micromolar IC50 context
HDAC8/5/7 panel endpoint interpretation; class IIa profiling
Lanthanide luminescent MOF synthesis
Bridging O,O'-donor ligand; extended dimensionality
1D chain and 2D network topology characterization
Crystal engineering & cocrystal design
Infinite hydrogen-bonded chain morphology
Solubility, thermal stability, and mechanical property screening
Quinoline-based medicinal chemistry
Ether-linked butyric acid derivatization handle
Amidation/esterification while retaining quinoline core activity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


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